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molecular formula C9H7ClO4 B1590945 3-Chloro-4-(methoxycarbonyl)benzoic acid CAS No. 55737-77-4

3-Chloro-4-(methoxycarbonyl)benzoic acid

Cat. No. B1590945
M. Wt: 214.6 g/mol
InChI Key: IHWMWEIAAARWJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06515124B2

Procedure details

In a 2 L RB flask equipped with a magnetic stirrer, a slurry of crude 2-chloro-4-[[(3-hydroxybenzyl)amino]carbonyl]benzoic acid methyl ester (Example 74; 32 g, 0.10 mol) in water (300 mL) was treated with 1N sodium hydroxide solution (300 mL, 0.3 mol). Most of the solids quickly dissolved and the solution was stirred at room temperature overnight. The mixture was filtered through Celite® to remove undissolved solids (residual N,N-dicyclohexylurea) and the filter cake was washed with water (2×30 mL). The combined filtrates were transferred to a separatory funnel and extracted with diethyl ether (2×300 mL). Each diethyl ether extract was back-washed in turn with brine (50 mL). The combined aqueous phases were stirred as they were acidified by the addition of 6N hydrochloric acid (55 mL, 0.33 mol). The resulting mixture was stirred overnight at room temperature, then the precipitated solids were collected by filtration and the filter cake was washed with water (2×60 mL). The slightly off-white solid was dried in vacuo over P2O5 then was dissolved in warm ethyl acetate (400 mL) and the solution was treated with charcoal (4 g) and filtered through a bed of Celite®. The filter cake was washed with ethyl acetate (2×40 mL). The combined filtrates were concentrated to about 250 mL then sufficient hexane was added to the hot stirred solution to produce a permanent cloud point. The mixture was cooled to room temperature, then was stored at −20° C. overnight. The solids were collected by filtration and were washed with hexane (2×50 mL) to give 2-chloro-4-[[(3-hydroxybenzyl)amino]carbonyl]benzoic acid, mp 167-1690° C. (27.1 g, 88.6%) from 3-chloro-4-(methoxycarbonyl)benzoic acid].
Name
2-chloro-4-[[(3-hydroxybenzyl)amino]carbonyl]benzoic acid methyl ester
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:22])[C:4]1[CH:9]=[CH:8][C:7]([C:10]([NH:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([OH:20])[CH:15]=2)=[O:11])=[CH:6][C:5]=1[Cl:21].[OH-:23].[Na+].Cl>O>[Cl:21][C:5]1[CH:6]=[C:7]([C:10]([NH:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([OH:20])[CH:15]=2)=[O:11])[CH:8]=[CH:9][C:4]=1[C:3]([OH:22])=[O:2].[Cl:21][C:5]1[CH:6]=[C:7]([CH:8]=[CH:9][C:4]=1[C:3]([O:2][CH3:1])=[O:22])[C:10]([OH:11])=[O:23] |f:1.2|

Inputs

Step One
Name
2-chloro-4-[[(3-hydroxybenzyl)amino]carbonyl]benzoic acid methyl ester
Quantity
32 g
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)C(=O)NCC1=CC(=CC=C1)O)Cl)=O
Name
Quantity
300 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
55 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 2 L RB flask equipped with a magnetic stirrer
DISSOLUTION
Type
DISSOLUTION
Details
Most of the solids quickly dissolved
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite®
CUSTOM
Type
CUSTOM
Details
to remove undissolved solids (residual N,N-dicyclohexylurea)
WASH
Type
WASH
Details
the filter cake was washed with water (2×30 mL)
CUSTOM
Type
CUSTOM
Details
The combined filtrates were transferred to a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (2×300 mL)
EXTRACTION
Type
EXTRACTION
Details
Each diethyl ether extract
WASH
Type
WASH
Details
was back-washed in turn with brine (50 mL)
STIRRING
Type
STIRRING
Details
The combined aqueous phases were stirred as they
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred overnight at room temperature
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the precipitated solids were collected by filtration
WASH
Type
WASH
Details
the filter cake was washed with water (2×60 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The slightly off-white solid was dried in vacuo over P2O5
DISSOLUTION
Type
DISSOLUTION
Details
then was dissolved in warm ethyl acetate (400 mL)
ADDITION
Type
ADDITION
Details
the solution was treated with charcoal (4 g)
FILTRATION
Type
FILTRATION
Details
filtered through a bed of Celite®
WASH
Type
WASH
Details
The filter cake was washed with ethyl acetate (2×40 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated to about 250 mL
ADDITION
Type
ADDITION
Details
sufficient hexane was added to the hot stirred solution
CUSTOM
Type
CUSTOM
Details
to produce a permanent cloud point
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
WAIT
Type
WAIT
Details
was stored at −20° C. overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
WASH
Type
WASH
Details
were washed with hexane (2×50 mL)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=CC(=C1)C(=O)NCC1=CC(=CC=C1)O
Name
Type
product
Smiles
ClC=1C=C(C(=O)O)C=CC1C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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